molecular formula C8H9FN2O3S B8323207 4-Acetamido-2-fluorobenzenesulfonamide

4-Acetamido-2-fluorobenzenesulfonamide

Cat. No. B8323207
M. Wt: 232.23 g/mol
InChI Key: APEZIGCKOYQKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506779B1

Procedure details

To a stirred solution of sodium hydroxide (120 g, 3 mol) in water (500 ml) was added N-(3-Fluoro-4-sulfamoyl-phenyl)-acetamide (69.7 g, 300 mmol). The reaction mixture was stirred at reflux temperature for 3 hours. The solution was then cooled to room temperature, and the pH was adjusted to 6 by addition of 5N HCl solution. Most of the solvent was removed in vacuo, and the product precipitated out. The product was collected by filtration and drying under vacuum at 60° C. (32 g, 56%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([NH:14]C(=O)C)[CH:7]=[CH:8][C:9]=1[S:10](=[O:13])(=[O:12])[NH2:11].Cl>O>[NH2:14][C:6]1[CH:7]=[CH:8][C:9]([S:10]([NH2:11])(=[O:12])=[O:13])=[C:4]([F:3])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
69.7 g
Type
reactant
Smiles
FC=1C=C(C=CC1S(N)(=O)=O)NC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product precipitated out
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
drying under vacuum at 60° C. (32 g, 56%)

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)S(=O)(=O)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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